
(R)-1-(2,5-Dibromophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,5-Dibromophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of two bromine atoms on a phenyl ring and a pentyl chain attached to the amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dibromophenyl)pentan-1-amine typically involves the following steps:
Bromination: The starting material, phenylpentan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Chiral Resolution: The resulting dibrominated compound is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(2,5-Dibromophenyl)pentan-1-amine may involve large-scale bromination and chiral resolution processes, optimized for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of these steps.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dibromophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding phenylpentan-1-amine.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dibromophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,5-Dibromophenyl)pentan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(2,5-Dibromophenyl)pentan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(2,4-Dibromophenyl)pentan-1-amine: A structural isomer with bromine atoms at different positions.
Uniqueness
®-1-(2,5-Dibromophenyl)pentan-1-amine is unique due to its specific chiral configuration and bromine substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15Br2N |
|---|---|
Molecular Weight |
321.05 g/mol |
IUPAC Name |
(1R)-1-(2,5-dibromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15Br2N/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChI Key |
WKOHMPRHNRBNKC-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)Br)Br)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


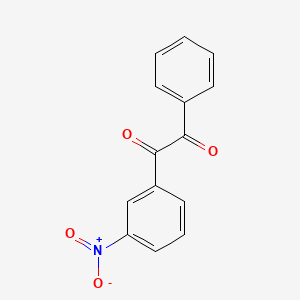
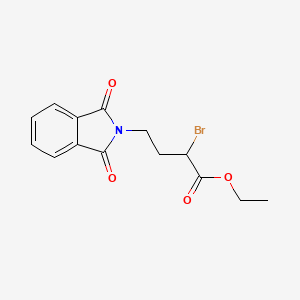
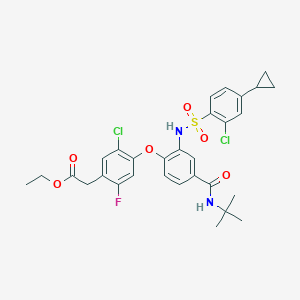

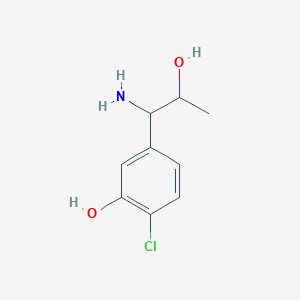

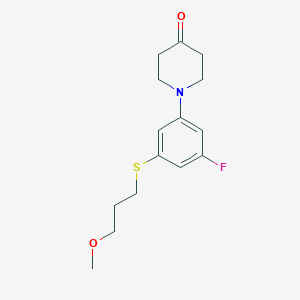
![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)
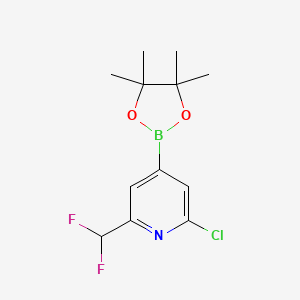
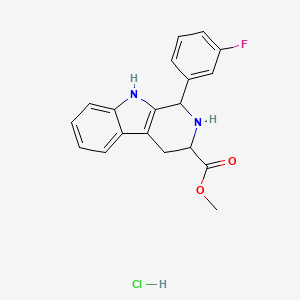

![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)
![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)
